

How to properly store and handle HUMAN VEGF165 aliquots

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Compound of Interest

Compound Name: HUMAN VEGF165

Cat. No.: B1178284

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Technical Support Center: Human VEGF165

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of **human VEGF165** aliquots.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized **HUMAN VEGF165** protein?

Lyophilized **HUMAN VEGF165** is stable when stored at -20°C.[1][2] Some suppliers suggest it can be stored at -20°C to -80°C for up to one year.[3][4]

Q2: What is the recommended procedure for reconstituting **HUMAN VEGF165**?

It is recommended to reconstitute the lyophilized protein in sterile water or a buffered solution like PBS.[1][5][6] Before opening, briefly centrifuge the vial to ensure the powder is at the bottom.[2][3][6] Reconstitute to a concentration of at least 0.1 mg/mL.[1][2][3] Gently pipette the solution down the sides of the vial and allow it to dissolve completely without vortexing, as vigorous shaking can impair biological activity.[3][4]

Q3: How should I store the reconstituted **HUMAN VEGF165** aliquots?

Once reconstituted, it is crucial to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3][6] For long-term storage, the addition of a carrier protein

such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is recommended to prevent loss of potency.[\[1\]](#)[\[2\]](#)[\[5\]](#) Store these aliquots at -20°C to -80°C.[\[1\]](#)[\[3\]](#)

Q4: For how long are the reconstituted aliquots stable?

The stability of reconstituted VEGF165 depends on the storage temperature. With a carrier protein, it can be stored for up to one month at 4°C, or for 3 to 6 months at -20°C to -80°C.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q5: Why is a carrier protein necessary?

A carrier protein like BSA or HSA helps to stabilize the VEGF165 protein at low concentrations in solution, preventing its adsorption to the surface of storage vials and reducing degradation, thereby preserving its biological activity.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Reduced or no biological activity in my assay.	Improper storage of lyophilized or reconstituted protein.	Ensure lyophilized protein was stored at -20°C and reconstituted aliquots at -20°C to -80°C.
Multiple freeze-thaw cycles.	Always aliquot the reconstituted protein into single-use vials to avoid repeated freezing and thawing. [1] [3] [6]	
Absence of a carrier protein in diluted solutions.	When preparing working solutions or storing for the long term, add a carrier protein like 0.1% BSA or HSA. [1] [2] [5] [6]	
Improper reconstitution.	Avoid vigorous shaking or vortexing during reconstitution as this can denature the protein. [3] [4]	
Precipitate observed in the reconstituted solution.	Protein concentration is too high or the solution was not properly mixed.	Ensure the protein is fully dissolved by gentle swirling or pipetting. If the issue persists, consider reconstituting at a slightly lower concentration.
Inconsistent results between experiments.	Variation in aliquot handling.	Use a fresh aliquot for each experiment and ensure consistent thawing procedures.
Degradation of the stock solution.	If the stock solution is old, consider using a newer batch of reconstituted VEGF165. Check the recommended storage duration from the supplier. [1] [2] [3]	

Quantitative Data Summary

Table 1: Recommended Storage Conditions for **HUMAN VEGF165**

Form	Storage Temperature	Duration	Carrier Protein
Lyophilized	-20°C	Up to 2 years[2]	Not Applicable
Reconstituted	4°C	Up to 1 month[1][2]	Recommended (e.g., 0.1% BSA/HSA)[1]
Reconstituted	-20°C to -80°C	3 to 6 months[1][2][3]	Recommended (e.g., 0.1% BSA/HSA)[1]

Experimental Protocols

Protocol 1: Reconstitution of HUMAN VEGF165

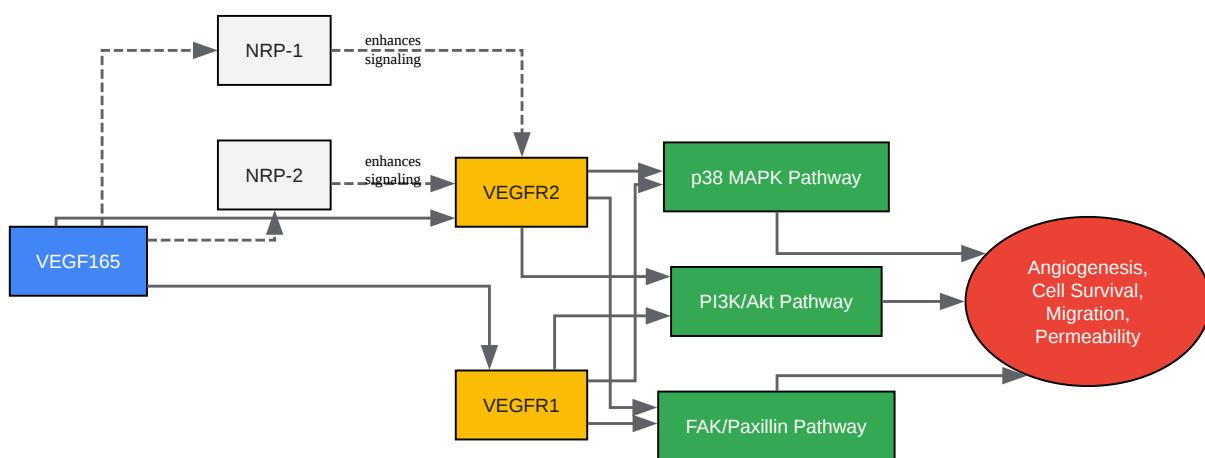
- Preparation: Before opening, centrifuge the vial of lyophilized **HUMAN VEGF165** at 3000 rpm for 5 minutes to collect the powder at the bottom of the vial.[3]
- Reconstitution: Under sterile conditions, add the recommended volume of sterile, distilled water or sterile 1x PBS to the vial to achieve a concentration of 0.1-0.2 mg/mL.[1][5]
- Dissolving: Gently swirl the vial or pipette the solution up and down slowly to dissolve the contents completely. Do not vortex or shake vigorously.[3][4] Allow the solution to sit at room temperature for at least 20 minutes to ensure it is fully re-dissolved.[3]
- Aliquoting and Storage: For long-term storage, further dilute the reconstituted protein with a buffer containing a carrier protein (e.g., 0.1% BSA or HSA).[1][3] Apportion the solution into single-use, sterile polypropylene tubes. Store these aliquots at -20°C to -80°C.[1][3]

Protocol 2: Bioactivity Assay using HUVEC Proliferation

This protocol outlines a general method for determining the bioactivity of **HUMAN VEGF165** by measuring its ability to induce the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). The effective dose 50 (ED₅₀) is typically expected to be in the range of <5 ng/mL to 10 ng/mL.[1][3][5]

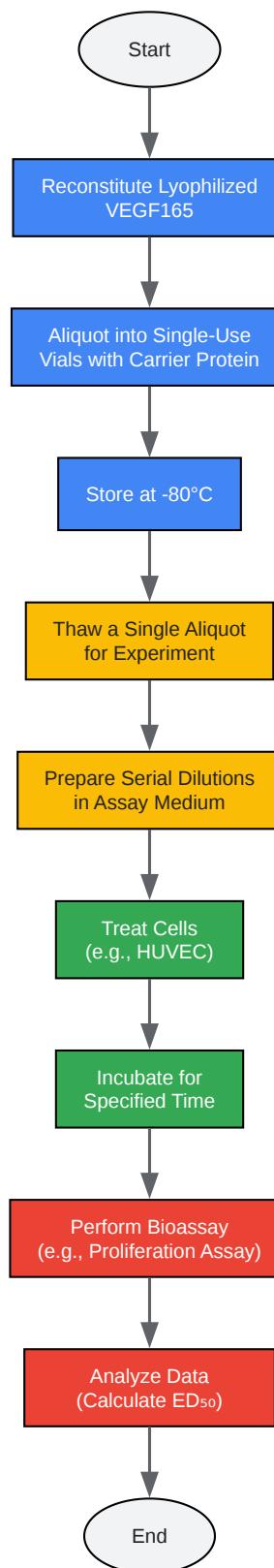
- Cell Plating: Plate HUVEC cells in a 96-well plate at a density of 5,000-10,000 cells per well in their appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Serum Starvation: After 24 hours, replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for another 12-24 hours to synchronize the cells.
- VEGF165 Treatment: Prepare serial dilutions of the **HUMAN VEGF165** aliquot in low-serum medium. A typical concentration range to test would be from 0.1 ng/mL to 100 ng/mL. Add the diluted VEGF165 to the corresponding wells. Include a negative control (medium only).
- Incubation: Incubate the plate for 48-96 hours at 37°C in a 5% CO₂ incubator.[5]
- Proliferation Measurement: Assess cell proliferation using a suitable method, such as an MTS, XTT, or PrestoBlue® cell viability assay, according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Plot the cell proliferation (absorbance/fluorescence) against the concentration of VEGF165. Calculate the ED₅₀ value, which is the concentration of VEGF165 that induces 50% of the maximum response, using a 4-parameter non-linear regression model.[5]

Visualizations



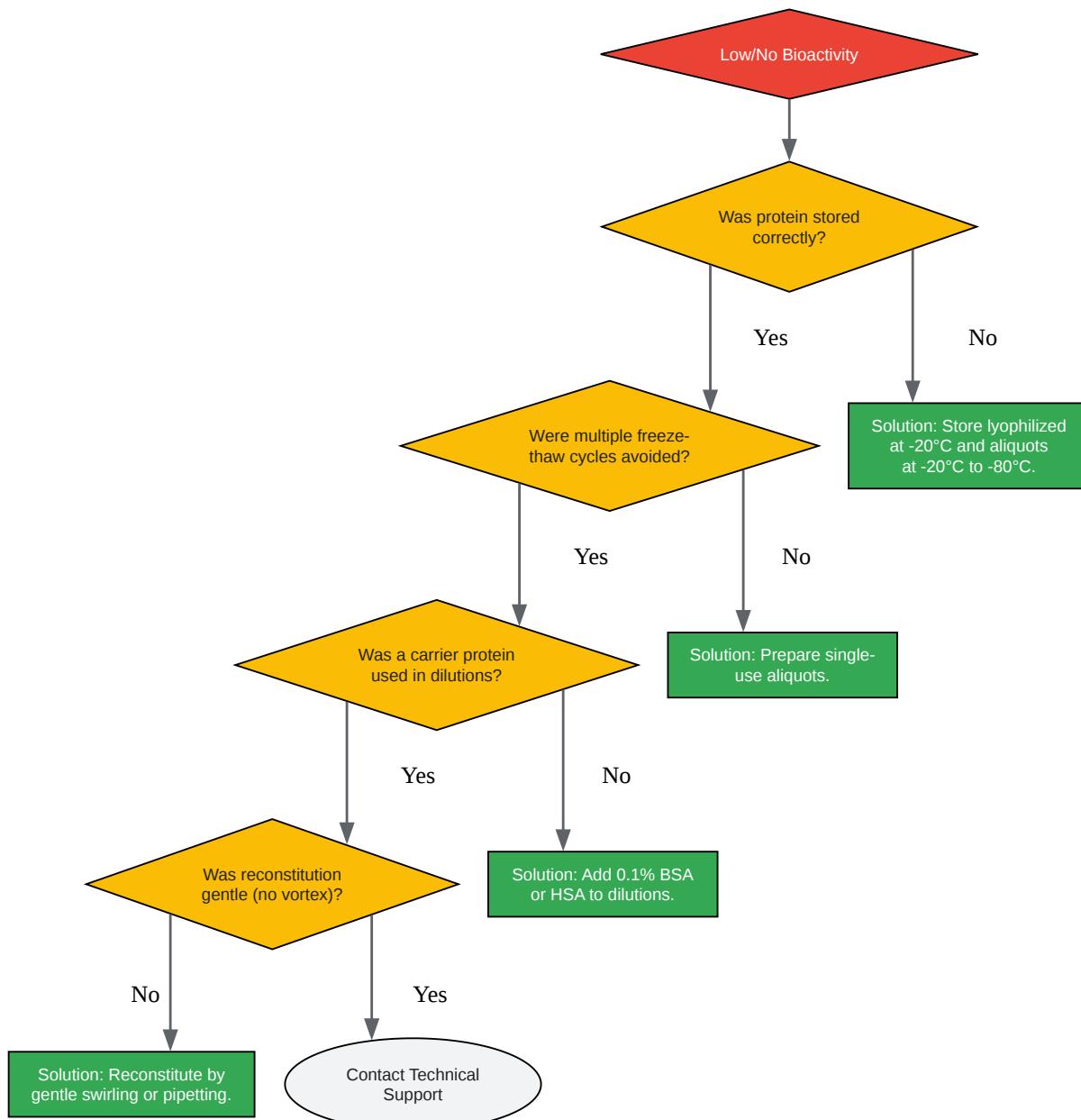
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Caption: Simplified signaling pathway of **HUMAN VEGF165**.



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Caption: General experimental workflow for using **HUMAN VEGF165**.



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Caption: Troubleshooting decision tree for low VEGF165 bioactivity.

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